N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, material science, and catalysis. Its unique structure, which includes a benzothiazole ring and a phenoxypropanamide moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 3-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzothiazole ring or the phenoxypropanamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with unique electronic, optical, or mechanical properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide
Uniqueness
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is unique due to its specific combination of a benzothiazole ring and a phenoxypropanamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications. Compared to similar compounds, it may exhibit different pharmacological activities, catalytic properties, or material characteristics, highlighting its versatility and potential for diverse applications.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWZXAJPHQSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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